B1574681 PTC596

PTC596

カタログ番号 B1574681
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics;  its expression is associated with increased tumor aggressiveness and a poor prognosis.

科学的研究の応用

PTC596 in Acute Myeloid Leukemia (AML) Treatment

PTC596 has shown potential in treating acute myeloid leukemia (AML). It acts by inhibiting BMI-1, a protein necessary for the maintenance and self-renewal of AML stem cells. In studies, PTC596 induced mitochondrial apoptosis in AML cells, including in patient-derived CD34+CD38low/− stem/progenitor cells, in a p53-independent manner. This suggests its effectiveness in treating relapsed or refractory AML, particularly in patients with p53 mutations (Nishida et al., 2017).

PTC596 in Various Cancer Studies

PTC596 has shown efficacy across a range of cancer types, including glioblastoma, fibrosarcoma, and leukemia. It works by inducing hyper-phosphorylation of BMI1 protein, leading to its degradation. This mechanism effectively depletes the tumor stem cell fraction in various cancers (Kim et al., 2014).

PTC596 as a Tubulin-Binding Agent

Research has explored PTC596's role as a tubulin-binding agent. It has unique interactions with the colchicine site of tubulin, different from other tubulin-binding agents. PTC596 has shown broad-spectrum anticancer activity and efficacy in various cancer models, including leiomyosarcomas and glioblastoma. Its unique pharmacokinetic profile makes it a promising candidate for further clinical trials in combination with other treatments (Jernigan et al., 2021).

PTC596 in Pancreatic Ductal Adenocarcinoma (PDA)

PTC596 has been evaluated for its effectiveness in treating pancreatic ductal adenocarcinoma (PDA). It overcomes drug delivery barriers characteristic of PDA due to its pharmacologic properties. In combination with standard regimens, PTC596 has shown potential in enhancing treatment efficacy in multiple PDA model systems, including genetically engineered and chemoresistant models (Eberle-Singh et al., 2019).

特性

製品名

PTC596

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PTC596;  PTC-596;  PTC 596.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。